3-(Dimethylamino)acrylonitrile
CAS No.: 35520-41-3
Cat. No.: VC2349058
Molecular Formula: C5H8N2
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35520-41-3 |
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Molecular Formula | C5H8N2 |
Molecular Weight | 96.13 g/mol |
IUPAC Name | (E)-3-(dimethylamino)prop-2-enenitrile |
Standard InChI | InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ |
Standard InChI Key | ZKKBIZXAEDFPNL-HWKANZROSA-N |
Isomeric SMILES | CN(C)/C=C/C#N |
SMILES | CN(C)C=CC#N |
Canonical SMILES | CN(C)C=CC#N |
Introduction
Basic Information and Chemical Structure
3-(Dimethylamino)acrylonitrile is an organic compound with the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol . It is identified by the CAS Registry Number 2407-68-3 . The compound is characterized by the presence of a dimethylamino group attached to an acrylonitrile moiety, creating a unique molecular architecture that contributes to its chemical versatility.
The compound has several synonyms in scientific literature, including 2-Propenenitrile, 3-(dimethylamino)-, Dimethylaminoacrylonitryl, 3-DMAAN, and β-(dimethylamino)acrylonitrile . This diversity in nomenclature reflects its wide use across different chemical disciplines and applications.
Physical Properties
3-(Dimethylamino)acrylonitrile exists as a clear liquid with a light yellow to brown coloration under standard conditions . Its physical properties make it suitable for various chemical applications and synthesis procedures. The table below summarizes the key physical properties of the compound:
Property | Value | Reference |
---|---|---|
Physical State | Clear liquid | |
Color | Light yellow to brown | |
Boiling Point | 76-80°C at 0.3 mm Hg | |
Density | 0.947 g/mL at 20°C | |
Flash Point | >230°F | |
pKa | 5.49±0.70 (Predicted) |
These physical characteristics are essential considerations for researchers and chemists working with this compound, especially when designing experimental procedures and reaction conditions.
Chemical Properties and Reactivity
3-(Dimethylamino)acrylonitrile demonstrates significant reactivity due to the presence of both the acrylonitrile moiety and the dimethylamino group. The compound's unique structure allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
Reactivity Profile
The reactivity of 3-(Dimethylamino)acrylonitrile is characterized by its ability to undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile functionality creates an interesting electronic distribution within the molecule, contributing to its diverse reactivity patterns.
Reaction Mechanisms
The compound participates in various reaction mechanisms, often serving as an electrophile or a nucleophile depending on the reaction conditions and partners. Its utility in organic synthesis stems from this versatile reactivity profile, allowing chemists to access a wide range of structural motifs from a single precursor.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-(Dimethylamino)acrylonitrile, each with distinct advantages and limitations. Understanding these synthetic methodologies is crucial for researchers seeking to produce this compound efficiently and economically.
Aza-Michael Addition
One of the primary methods for synthesizing acrylonitrile adducts involves the aza-Michael addition reaction, which can be considered a convenient synthetic route for the formation of C-N bonds . This approach is particularly relevant for the synthesis of compounds structurally related to 3-(Dimethylamino)acrylonitrile.
The aza-Michael addition typically involves the reaction between primary aliphatic amines and acrylonitrile under specific conditions . A general synthetic procedure involves mixing acrylonitrile with the appropriate amine in the presence of a catalyst, often under microwave irradiation to enhance reaction efficiency.
Microwave-Assisted Synthesis
Research has demonstrated the effectiveness of microwave-assisted synthesis for preparing acrylonitrile adducts . A typical procedure involves:
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Mixing 2.5 mmol of acrylonitrile with 1 mmol of the appropriate alkylamine in a test tube
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Adding 0.12 g of finely powdered molecular sieves (4 Å) as a catalyst
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Subjecting the mixture to microwave irradiation at 40°C for approximately 2 hours
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Cooling the reaction mixture to room temperature after completion
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Removing the catalyst by centrifugation at 2500 rpm for 5 minutes
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Collecting and concentrating the supernatant under vacuum evaporation
This methodology offers several advantages, including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods.
Spectroscopic Characterization
Spectroscopic techniques play a crucial role in confirming the structure and purity of 3-(Dimethylamino)acrylonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides valuable insights into the compound's structural features.
NMR Spectroscopy
¹H NMR spectroscopy is particularly useful for characterizing 3-(Dimethylamino)acrylonitrile and related compounds. Studies have revealed that for acrylonitrile adducts, the ¹H NMR signals for the alkyl group protons attached to the α position of the tertiary nitrogen atom typically appear in the range of δ = 2.46-2.9 ppm, while the signals for the CH₂ group attached to the β position appear around δ = 1.44 ppm .
These characteristic chemical shift values serve as important markers for confirming the successful synthesis of 3-(Dimethylamino)acrylonitrile and related structures. Additionally, the presence of α-CH₂ groups attached to the nitrile group can be confirmed through similar spectroscopic analysis .
Applications in Chemical Synthesis
3-(Dimethylamino)acrylonitrile has found extensive applications in chemical synthesis due to its versatile reactivity profile. Its unique structure makes it a valuable building block for the construction of more complex molecular architectures.
Heterocyclic Synthesis
The compound has demonstrated utility in the synthesis of heterocyclic compounds, particularly those containing nitrogen atoms. Its ability to react with various substrates makes it a valuable precursor for constructing biologically relevant heterocyclic scaffolds.
Pharmaceutical Intermediates
3-(Dimethylamino)acrylonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds. Its incorporation into synthetic routes can provide access to molecules with potential therapeutic applications, making it a compound of interest in medicinal chemistry research.
Research Significance and Future Directions
The continuing interest in 3-(Dimethylamino)acrylonitrile reflects its importance in both fundamental and applied chemical research. As synthetic methodologies continue to evolve, new applications for this versatile compound are likely to emerge.
Current Research Trends
Current research efforts are focused on expanding the synthetic utility of 3-(Dimethylamino)acrylonitrile through the development of novel reaction conditions and catalytic systems. Additionally, investigations into its potential applications in materials science and polymer chemistry represent promising avenues for future exploration.
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